molecular formula C15H18N2O2 B7111341 N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide

N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7111341
M. Wt: 258.32 g/mol
InChI Key: PHXLXVWVEFXYGI-UHFFFAOYSA-N
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Description

N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide is a compound belonging to the class of isoquinoline derivatives.

Properties

IUPAC Name

N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,10-19-3)14(18)17-13-6-4-5-11-9-16-8-7-12(11)13/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLXVWVEFXYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with appropriate reagents under specific conditions. For instance, the annulation protocols with unsaturated hydrocarbons have been extensively investigated for the synthesis of isoquinolone rings . Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of isoquinoline derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide can be compared with other similar compounds, such as quinoline and indole derivatives. While all these compounds share a common nitrogen-containing heterocyclic structure, they differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Similar Compounds:
  • Quinoline derivatives
  • Indole derivatives
  • Isoquinoline derivatives

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